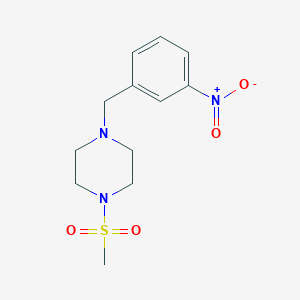
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that contains both a methylsulfonyl group and a nitrobenzyl group. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways in cells. For example, in cancer cells, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, the compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine have been extensively studied. In cancer research, the compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammation research, the compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological research, the compound has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its potential applications in medicinal chemistry. The compound has shown promising results in various disease models and can be used as a lead compound for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic at high concentrations, and further studies are needed to determine its safety profile.
将来の方向性
There are several future directions for research on 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine. One of the directions is to further investigate its mechanism of action and signaling pathways involved in its effects. Another direction is to study the compound's potential applications in other disease models, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to determine the safety profile of the compound and its potential side effects. Finally, the compound's potential as a lead compound for the development of new drugs should be further explored.
合成法
The synthesis of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine has been achieved using different methods. One of the commonly used methods involves the reaction of 1-methylpiperazine with 3-nitrobenzyl chloride in the presence of a base such as sodium hydride. The resulting product is then treated with dimethyl sulfoxide (DMSO) and sulfur trioxide (SO3) to introduce the methylsulfonyl group.
科学的研究の応用
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that the compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, the compound has been shown to have neuroprotective effects and can improve cognitive function.
特性
分子式 |
C12H17N3O4S |
|---|---|
分子量 |
299.35 g/mol |
IUPAC名 |
1-methylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)14-7-5-13(6-8-14)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3 |
InChIキー |
IWEOQZSECUTOAL-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline](/img/structure/B245993.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B245995.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B246002.png)

![N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246006.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246007.png)
![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246009.png)
![N-{4-methoxy-3-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246010.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246013.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B246016.png)